molecular formula C19H20F2N2O2 B15008365 N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline

N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline

Cat. No.: B15008365
M. Wt: 346.4 g/mol
InChI Key: VYEWIODLOPMFEH-UHFFFAOYSA-N
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Description

N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline core, methoxy groups, and difluoroaniline moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline typically involves multi-step organic reactions. The process begins with the preparation of the dihydroisoquinoline core, followed by the introduction of methoxy groups and the difluoroaniline moiety. Common reagents used in these reactions include methanol, dimethyl sulfate, and aniline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated or nitrated compounds.

Scientific Research Applications

N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives and fluorinated aniline compounds. Examples are:

  • N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-fluoroaniline
  • N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,5-difluoroaniline

Uniqueness

The uniqueness of N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline lies in its specific combination of functional groups and structural features. The presence of both methoxy and difluoroaniline moieties provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20F2N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H20F2N2O2/c1-19(2)10-11-7-16(24-3)17(25-4)9-13(11)18(23-19)22-12-5-6-14(20)15(21)8-12/h5-9H,10H2,1-4H3,(H,22,23)

InChI Key

VYEWIODLOPMFEH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC(=C(C=C3)F)F)OC)OC)C

Origin of Product

United States

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